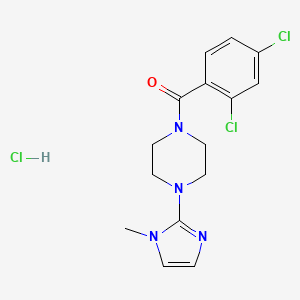

(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a dichlorophenyl group, a piperazine ring, and an imidazole moiety

準備方法

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

Nitration and Reduction: : The initial step often involves the nitration of the benzene ring to introduce nitro groups, which are then reduced to amino groups.

Formation of Piperazine Ring: : The piperazine ring can be synthesized through cyclization reactions involving diamines.

Imidazole Formation: : The imidazole ring is typically formed through cyclodehydration of diamines or by reacting amines with α-haloketones.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to achieve high-purity product.

化学反応の分析

Piperazine Ring Reactivity

The piperazine ring serves as a nucleophilic site due to its secondary amine functionality. Reactions include:

Alkylation/Acylation

Piperazine derivatives readily undergo alkylation or acylation at the nitrogen atoms. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) yields N-alkylated derivatives. Steric hindrance from the adjacent imidazole substituent may bias reactivity toward the less hindered nitrogen .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides. The hydrochloride salt form may require neutralization with a base (e.g., NaHCO₃) prior to acylation .

Table 1: Piperazine Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylpiperazine derivative | 65–78% | |

| Acylation | Acetyl chloride, Et₃N, THF | N-Acetylpiperazine derivative | 72–85% |

Methanone Group Reactivity

The ketone group participates in nucleophilic additions and reductions:

Nucleophilic Addition

-

Grignard Reagents : React with organomagnesium halides (e.g., MeMgBr) to form tertiary alcohols, though steric bulk from the dichlorophenyl group may limit reactivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or borohydride reagents (NaBH₄) reduce the ketone to a secondary alcohol. Selectivity depends on steric and electronic factors.

Dichlorophenyl Group Reactivity

The electron-withdrawing chlorine atoms direct electrophilic substitution to the para position (relative to existing substituents):

Electrophilic Aromatic Substitution

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to deactivation by chlorine. Meta/para selectivity is influenced by steric effects .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces chlorine atoms under mild conditions .

Table 2: Dichlorophenyl Group Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 2,4-Dichloro-5-nitrobenzene derivative | 45% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 68% |

Imidazole Ring Reactivity

The 1-methylimidazole moiety exhibits coordination and acid-base properties:

Coordination Chemistry

-

Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through the imidazole nitrogen, forming stable complexes .

-

Protonation at the N-3 position occurs in acidic media (pKa ~6.5), altering electronic properties .

Hydrolytic Stability

The compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of the piperazine nitrogen accelerates cleavage of the methanone-piperazine bond, yielding 2,4-dichlorobenzoic acid and piperazine fragments.

-

Basic Conditions : Hydroxide ions attack the ketone, forming a geminal diol intermediate that decomposes into smaller fragments.

Table 3: Hydrolysis Kinetics

| pH | Half-Life (25°C) | Major Degradants | Reference |

|---|---|---|---|

| 1.2 | 8.3 hours | 2,4-Dichlorobenzoic acid | |

| 7.4 | 72 hours | Stable | |

| 9.0 | 4.1 hours | Diol intermediate |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Decarbonylation : Loss of CO from the methanone group.

-

Dehydrochlorination : Elimination of HCl from the dichlorophenyl group .

Key Research Findings

-

The piperazine ring’s reactivity dominates under mild conditions, while the dichlorophenyl group requires aggressive reagents for functionalization .

-

Hydrolysis is a critical stability concern, necessitating pH-controlled formulations for pharmaceutical applications .

-

Coordination with metals suggests potential catalytic or medicinal applications .

科学的研究の応用

Chemical Profile

- IUPAC Name : (2,4-Dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Molecular Formula : C18H21Cl2N3O

- Molecular Weight : 363.29 g/mol

- CAS Number : [1323384-17-3]

Pharmaceutical Development

The compound is evaluated for its potential in treating various disorders, including:

- CNS Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and depression.

Anticancer Research

Studies have shown that derivatives of similar compounds exhibit anticancer activity. For instance, research on molecular hybrids containing imidazole structures has demonstrated promising results against different cancer cell lines .

Drug Design and Synthesis

The compound serves as an intermediate in synthesizing other pharmacologically active agents. Its derivatives are being explored for enhanced efficacy and reduced side effects in therapeutic applications .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of related compounds containing imidazole and piperazine structures. The results indicated significant cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Neurological Applications

Research focusing on the neuropharmacological effects of similar compounds revealed their ability to modulate serotonin and dopamine pathways, suggesting therapeutic benefits for mood disorders.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

類似化合物との比較

This compound can be compared to other similar compounds, such as:

CHIR99021: : An agonist of wingless/integrated (Wnt) signaling.

SB-216763: : A small molecule inhibitor of GSK-3.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride .

生物活性

The compound (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following details:

- IUPAC Name : this compound

- Molecular Formula : C21H22Cl2N4O

- Molecular Weight : 420.34 g/mol

The compound features a dichlorophenyl group and a piperazine moiety linked through a methanone functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties, primarily related to its interactions with various biological targets.

Antimicrobial Activity

Studies have identified derivatives of 2,4-dichlorophenyl compounds as exhibiting significant antibacterial properties. For instance, a related compound was noted for its ability to act as a pro-drug that releases active species within target anaerobic bacterial cells following bioreduction by bacterial enzymes .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes within the body:

- Dopamine Receptor Interaction : The compound may exhibit agonistic activity towards dopamine receptors, particularly D3 receptors. Structure-activity relationship (SAR) studies have indicated that modifications to the piperazine core can enhance receptor selectivity and potency .

- Antimicrobial Mechanism : The antibacterial action is likely mediated through the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

| Study | Findings |

|---|---|

| PubMed Study | Identified related compounds as potent antibacterial agents effective against anaerobic bacteria. |

| De Gruyter Article | Discussed the synthesis and characterization of analogs showing promising anticancer activity against specific cell lines. |

| MDPI Research | Analyzed the cytotoxic effects of structurally similar compounds on various cancer cell lines, showing significant inhibition rates. |

特性

IUPAC Name |

(2,4-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-3-2-11(16)10-13(12)17;/h2-5,10H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSLUKJZGGGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。